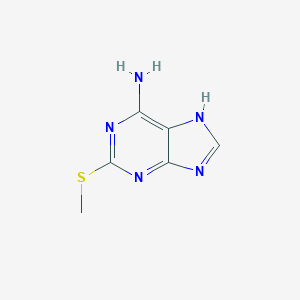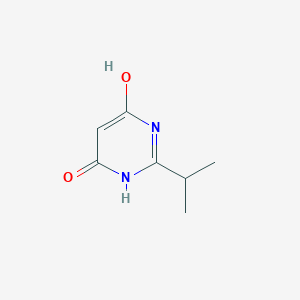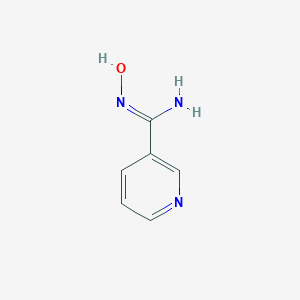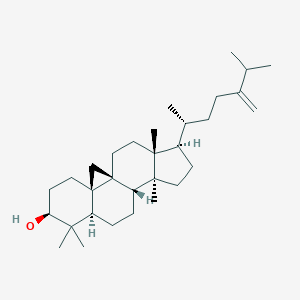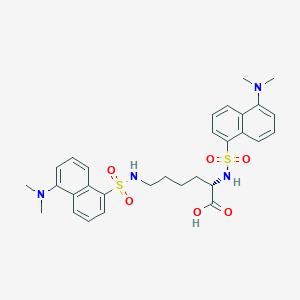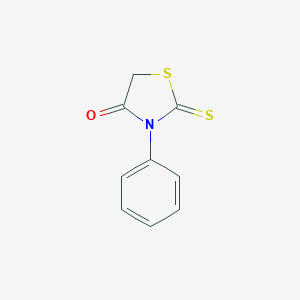
3-Phenylrhodanine
Overview
Description
3-Phenylrhodanine, also known as 3-PR, is an organic compound that is used in various scientific research applications, such as in biochemical and physiological studies. It is a white, crystalline solid that is soluble in water and alcohol, and is used in the synthesis of other compounds. 3-PR is an important research tool as it can be used to study the effects of various biochemical and physiological processes on various biological systems.
Scientific Research Applications
Organic Chemistry
3-Phenylrhodanine is an organoheterocyclic compound that is used in organic chemistry . It has a molecular weight of 209.28 g/mol and a molecular formula of C9H7NOS2 . The compound is also known by other names such as 3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one .
Biological Importance
Rhodanine derivatives, including 3-Phenylrhodanine, have been found to be biologically important . They play a significant role in various biological processes and are widespread as natural products . Some proteins, hormones, and vitamins also contain aromatic heterocyclic systems .
Medicinal Chemistry
Rhodanine derivatives are an important part of synthetic medicinal chemistry . They offer a high degree of structural variety and have proven to be widely useful as therapeutic agents . They have huge potential as the most promising molecules as lead structures for the design of new drugs .
Anticancer Properties
The rhodanine core, including 3-Phenylrhodanine, shows a broad spectrum of biological activity, including anticancer properties . This compound has been described in the scientific literature over the last decade for its anticancer features .
Inhibition of Enzymatic Activity
3-Phenylrhodanine derivatives have been synthesized and found to inhibit protein tyrosine phosphatase type IVA, member 3 (PRL-3) enzymatic activity . These derivatives highly inhibited the migration and invasion of PRL-3 overexpressing colon cancer cells .
Pharmaceutical Perspective
From a pharmaceutical perspective, 3-Phenylrhodanine and its derivatives are considered as privileged heterocycles . They are used in the design of new drugs and have been recorded in chemical abstracts .
properties
IUPAC Name |
3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS2/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRWEKGUWZINTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061706 | |
| Record name | 4-Thiazolidinone, 3-phenyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylrhodanine | |
CAS RN |
1457-46-1 | |
| Record name | 3-Phenylrhodanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1457-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylrhodanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylrhodanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Thiazolidinone, 3-phenyl-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Thiazolidinone, 3-phenyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylrhodanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLRHODANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJZ2D15FXC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the thermal stability of 3-phenylrhodanine?
A1: 3-Phenylrhodanine undergoes thermal rearrangement in the presence of air. This process involves the homolytic cleavage of (C—S) and (C—N) bonds, leading to a series of reactions such as hydrogen abstractions, coupling, and cyclization. The products formed from the pyrolysis of 3-phenylrhodanine include carbon disulfide (CS2), carbon monoxide (CO), hydrogen sulfide (H2S), ammonia (NH3), aniline, dibenzylamine, tribenzylamine, thioglycolic acid, phenyl isothiocyanate, bibenzyl, stilbene, p-aminoacetophenone, thiocarbanilide, 2-thioxoindole, and 2,3,4,5-tetraphenylthiophene. []
Q2: How does the structure of 3-phenylrhodanine influence its reactivity with diazo compounds?
A2: The reactivity of 3-phenylrhodanine with diazo compounds depends on the specific diazo reagent and reaction conditions. Diazomethane reacts with 5-benzylidene-3-phenylrhodanine at the exocyclic C=C bond, yielding both spirocyclopropane derivatives and C-methylated products. [] Similarly, phenyldiazomethane forms spirocyclopropane derivatives via reaction at the C=C bond. [] In contrast, diphenyldiazomethane reacts selectively with the C=S group, resulting in the formation of 2-(diphenylmethylidene)-1,3-thiazolidine through a [2+3] cycloaddition and subsequent extrusion reactions. []
Q3: Has the reaction of 3-phenylrhodanine with thiocarbonyl ylides been explored?
A3: Yes, studies have investigated the chemoselectivity of [2+3]-cycloadditions between thiocarbonyl ylides and 5-benzylidene-3-phenylrhodanine. Interestingly, the reaction outcome is dependent on the nature of the thiocarbonyl ylide. While aromatic thiocarbonyl ylides predominantly add to the C=C bond, aliphatic versions exclusively react with the exocyclic C=C bond, forming spirocyclic tetrahydrothiophene derivatives. []
Q4: Have computational methods been used to understand the reactivity of 3-phenylrhodanine?
A4: Density functional theory (DFT) calculations have been employed to elucidate the reaction mechanisms of 5-benzylidene-3-phenylrhodanine with different diazo compounds. These studies have provided insights into the chemoselectivity observed with diazomethane, phenyldiazomethane, and diphenyldiazomethane. []
Q5: What synthetic strategies have been used to prepare derivatives of 3-phenylrhodanine?
A5: 3-Phenylrhodanine and its derivatives can be synthesized through condensation reactions with various aldehydes. For example, reactions with pyridine and quinoline aldehydes [], as well as trialdehydes containing a 1,3,5-triazine ring [], have been reported. These reactions typically proceed under acidic conditions, yielding crystalline, colored condensation products. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




